2-Azaspiro[4.5]decan-8-ol
Overview
Description
2-Azaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H17NO . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a bicyclic compound where the two rings share only one atom . The molecular weight of the hydrochloride form of this compound is 191.7 .Chemical Reactions Analysis
The synthesized compounds of this compound have been examined for their anti-tumor activities against various human carcinoma cell lines .Physical And Chemical Properties Analysis
This compound has an average mass of 155.237 Da and a monoisotopic mass of 155.131012 Da . The hydrochloride form of this compound is an oil and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Research
2-Azaspiro[4.5]decan derivatives have demonstrated significant potential in antiviral research, particularly against human coronaviruses and influenza viruses. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives showcased inhibitory effects against human coronavirus 229E replication, with the most active compound being N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, highlighting the structural versatility of the azaspiro[4.5]decan scaffold for antiviral drug development (Apaydın et al., 2019). Additionally, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed and synthesized, showing strong activity against influenza A/H3N2 virus, further underscoring the potential of these compounds in antiviral therapy (Apaydın et al., 2020).
Anticonvulsant Research
2-Azaspiro[4.5]decan derivatives have also been explored for their anticonvulsant properties. Research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones demonstrated anti-seizure properties, with certain compounds exhibiting significant efficacy in models of seizures. These studies reveal the chemical structure's relevance in developing anticonvulsant drugs and highlight the importance of understanding the mechanisms of action, such as potential influences on GABA(A) receptors (Kamiński et al., 2008).
Anticancer Activity
New 1-thia-azaspiro[4.5]decane derivatives and their derived compounds have been synthesized and assessed for anticancer activity against various human cancer cell lines, including HepG-2, PC-3, and HCT116. Some of these compounds showed moderate to high inhibition activities, demonstrating the potential utility of 2-azaspiro[4.5]decan derivatives in cancer therapy (Flefel et al., 2017).
Antimicrobial Evaluation
Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized and evaluated for their antimicrobial activity, showing that certain members exhibited higher antimicrobial activity. This research provides insights into developing new antimicrobial agents based on the 2-azaspiro[4.5]decan scaffold (Hussein et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-azaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBTGIIQHAPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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